molecular formula C28H20N2 B12573041 2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole CAS No. 193699-24-0

2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole

Cat. No.: B12573041
CAS No.: 193699-24-0
M. Wt: 384.5 g/mol
InChI Key: PRTCOAISVRWJBV-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole is a complex organic compound characterized by the presence of two naphthalene groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole typically involves the reaction of naphthalene derivatives with benzimidazole precursors. One common method includes the use of Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This regioselective process allows for the efficient formation of naphthalene-substituted aromatic esters, which can be further functionalized.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalene-substituted quinones, while reduction could produce naphthalene-substituted hydrocarbons.

Scientific Research Applications

2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence various biological pathways, making it a candidate for drug development and other biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole is unique due to its dual naphthalene substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

193699-24-0

Molecular Formula

C28H20N2

Molecular Weight

384.5 g/mol

IUPAC Name

2-naphthalen-2-yl-1-(naphthalen-2-ylmethyl)benzimidazole

InChI

InChI=1S/C28H20N2/c1-3-9-23-17-20(13-14-21(23)7-1)19-30-27-12-6-5-11-26(27)29-28(30)25-16-15-22-8-2-4-10-24(22)18-25/h1-18H,19H2

InChI Key

PRTCOAISVRWJBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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